molecular formula C13H16N4O4S3 B2643926 Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097897-44-2

Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2643926
CAS No.: 2097897-44-2
M. Wt: 388.48
InChI Key: WDDRGXIJJFTGDF-UHFFFAOYSA-N
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Description

Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a piperidin-4-yl moiety bearing a 1,2,5-thiadiazol-3-yl substituent.

Properties

IUPAC Name

methyl 3-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S3/c1-21-13(18)12-10(4-7-22-12)24(19,20)16-9-2-5-17(6-3-9)11-8-14-23-15-11/h4,7-9,16H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDRGXIJJFTGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phosphorus oxychloride, methyl hydrazinecarbodithioate, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole moiety is known to interact with various biological pathways, including the GABAA pathway, which is involved in neurotransmission .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis of key compounds identified across evidence sources:

Table 1: Comparison of Structural Features and Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Source
Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate (Target) Thiophene-2-carboxylate Sulfamoyl-piperidine-thiadiazole ~398.44* Enzyme inhibition, antimicrobial
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Thiophene-2-carboxylate Methoxycarbonylmethyl-sulfamoyl ~335.35* Intermediate for drug synthesis
Methyl 5-sulfamoyl-o-anisate Benzoate Sulfamoyl group at ortho position ~245.24* Carbonic anhydrase inhibition
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-2-carboxylate Pyrazolo-pyrimidine, fluorophenyl-chromenone 560.2 Kinase inhibition (inferred)
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole-piperidine Piperidin-4-yl linked to dimethylbenzyl and pyridinyl ~429.55* MRSA synergist with carbapenems

*Calculated based on molecular formula.

Key Observations:

Core Structure Variability :

  • The target compound’s thiophene-2-carboxylate core is shared with other analogs (e.g., ), but substituents critically modulate activity. For instance, the patent compound in incorporates a pyrazolo-pyrimidine group, likely enhancing kinase affinity, whereas the target’s thiadiazole-piperidine moiety may favor metabolic stability or antimicrobial action.

Sulfamoyl Group Positioning: Sulfamoyl groups are present in both the target compound and Methyl 5-sulfamoyl-o-anisate .

Piperidine Derivatives :

  • Piperidin-4-yl groups are common in bioactive molecules (e.g., DMPI ). The target’s piperidine-thiadiazole combination may offer unique steric and electronic properties, differentiating it from DMPI’s indole-piperidine scaffold, which shows MRSA synergism.

Molecular Weight and Bioavailability :

  • The target compound (~398 g/mol) falls within the acceptable range for drug-likeness (typically <500 g/mol), unlike the patent compound in (560.2 g/mol), which may face challenges in permeability.

Research Findings and Mechanistic Insights

  • Thiadiazole as a Bioisostere : The 1,2,5-thiadiazole in the target compound may act as a bioisostere for pyridine or oxadiazole, improving solubility or target engagement compared to analogs like Methyl 5-sulfamoyl-o-anisate .
  • Sulfamoyl Group : This moiety is prevalent in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase). The piperidine-thiadiazole linkage in the target compound could enhance selectivity for bacterial targets over human enzymes.
  • Antimicrobial Potential: Analogous piperidine-containing compounds (e.g., DMPI ) exhibit synergism with antibiotics, suggesting the target may have unexplored antibacterial applications.

Biological Activity

Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to review its biological properties, particularly focusing on its antimicrobial and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a thiophene ring substituted with a sulfamoyl group, a piperidine moiety, and a thiadiazole derivative. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including the compound . The following table summarizes key findings related to its antimicrobial efficacy:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella Typhi3.125

Case Study: Efficacy Against Salmonella Typhi

A study focused on the compound's effectiveness against multidrug-resistant Salmonella Typhi. The minimum inhibitory concentration (MIC) was determined to be 3.125 µg/mL, showcasing significant antibacterial activity compared to established antibiotics like ciprofloxacin and ceftriaxone. Molecular docking studies indicated strong binding affinities with bacterial enzymes, suggesting a mechanism of action that involves disruption of bacterial DNA synthesis .

The proposed mechanism involves interaction with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death. The compound forms hydrogen bonds with key amino acid residues within the active site of the enzyme, enhancing its potency .

Anti-inflammatory Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anti-inflammatory effects of thiophene derivatives. The sulfamoyl group is known for its role in modulating inflammatory responses. Early studies indicate that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of both the thiadiazole and piperidine moieties appears essential for enhancing antimicrobial activity. Modifications to these groups can lead to variations in potency and selectivity against specific pathogens .

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